molecular formula C17H17NS B12572774 Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- CAS No. 502162-28-9

Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-

Cat. No.: B12572774
CAS No.: 502162-28-9
M. Wt: 267.4 g/mol
InChI Key: JLSHJSUMCLFONB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core with an amine group at the 6th position, and it is further substituted with three methyl groups at the 2nd, 3rd, and 5th positions, along with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters under basic conditions . Another approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed coupling reactions and electrophilic cyclization reactions . These methods are scalable and can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison: Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl- is unique due to its specific substitution pattern and the presence of an amine group at the 6th position. This structural uniqueness imparts distinct biological and chemical properties compared to other thiophene and benzothiophene derivatives . For instance, its antimicrobial and antioxidant activities are enhanced due to the presence of the phenyl and amine groups .

Properties

CAS No.

502162-28-9

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

2,3,5-trimethyl-N-phenyl-1-benzothiophen-6-amine

InChI

InChI=1S/C17H17NS/c1-11-9-15-12(2)13(3)19-17(15)10-16(11)18-14-7-5-4-6-8-14/h4-10,18H,1-3H3

InChI Key

JLSHJSUMCLFONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC3=CC=CC=C3)SC(=C2C)C

Origin of Product

United States

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